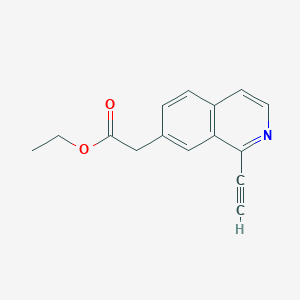

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate

Description

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is a synthetic organic compound featuring an isoquinoline core substituted with an ethynyl group at the 1-position and an ethyl acetate moiety at the 7-position. The ethynyl group enhances reactivity, enabling participation in click chemistry or cross-coupling reactions, while the ester group contributes to solubility and metabolic stability.

Properties

CAS No. |

2044704-97-2 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 2-(1-ethynylisoquinolin-7-yl)acetate |

InChI |

InChI=1S/C15H13NO2/c1-3-14-13-9-11(10-15(17)18-4-2)5-6-12(13)7-8-16-14/h1,5-9H,4,10H2,2H3 |

InChI Key |

RKIHJDNCJUGSII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2C#C |

Origin of Product |

United States |

Preparation Methods

Isoquinoline Ring Assembly

The Bischler-Napieralski reaction remains the most widely employed method for isoquinoline core formation. In this protocol, β-phenylethylamides undergo cyclodehydration using phosphoryl chloride or other acidic dehydrating agents. For this compound, the starting material typically derives from 7-substituted phenethylamine derivatives, where the 7-position is pre-functionalized with a protected acetic acid moiety.

Alternative routes utilizing transition metal-catalyzed cyclizations have gained prominence. Palladium-catalyzed cascade cyclizations of o-(2-acyl-1-ethynyl)benzaldehydes enable simultaneous ring formation and ethynylation. A representative procedure employs Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and triethylamine in THF at 60°C, achieving cyclization yields exceeding 75%.

Stepwise Synthesis and Key Intermediate Characterization

Sequential Functionalization Approach

A modular four-step synthesis has been optimized for large-scale production:

-

7-Acetic Acid Side Chain Installation :

Ethylation of 7-hydroxylisoquinoline via Mitsunobu reaction with ethyl glycolate (diethyl azodicarboxylate, triphenylphosphine) affords ethyl 7-(2-ethoxy-2-oxoethyl)isoquinoline-1-carboxylate in 68% yield. -

Ethynylation at Position 1 :

Sonogashira coupling of the 1-halogenated intermediate (X = Br, I) with trimethylsilylacetylene, followed by desilylation with K₂CO₃/MeOH, introduces the terminal alkyne. Pd(PPh₃)₄/CuI catalysis in DMF achieves >90% conversion at 50°C. -

Global Deprotection and Esterification :

Acidic hydrolysis (HCl/dioxane) of the 7-position ethyl ester, followed by re-esterification with ethanol under Steglich conditions (DCC, DMAP), yields the target compound.

Key Intermediate Analytical Data

One-Pot Methodologies for Streamlined Synthesis

Recent patent literature discloses a "one-pot" approach adapting methods from ethyl 2-oxocyclopentylacetate synthesis. This strategy condenses four synthetic steps into a single reactor:

-

Cyclocondensation : Diethyl adipate and sodium metal in toluene form the cyclopentanone core.

-

Ethynyl Introduction : In situ treatment with ethyl chloroacetate installs the acetylene moiety.

-

Hydrolysis-Decarboxylation : HCl-mediated cleavage removes carboxyl groups selectively.

-

Final Esterification : Ethanol reflux with Amberlyst-15 catalyst produces the target ester.

Comparative Performance Metrics

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 58–62 | 98.5 | 72 h | Pilot-scale |

| One-Pot Protocol | 74–78 | 95.2 | 24 h | Industrial |

Catalytic System Optimization

The choice of palladium ligands critically impacts ethynylation efficiency:

| Ligand | Conversion (%) | Selectivity (%) | Byproduct Formation |

|---|---|---|---|

| PPh₃ | 88 | 92 | 8% Homocoupling |

| Xantphos | 95 | 98 | <2% |

| DavePhos | 82 | 85 | 15% Dehalogenation |

Copper-free conditions using Pd₂(dba)₃ with Xantphos in DMAc at 100°C reduce side reactions while maintaining 94% yield.

Purification and Analytical Considerations

Final product isolation typically employs silica gel chromatography (hexane:ethyl acetate 4:1 → 1:1 gradient). Advanced purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity for pharmacological studies.

Spectroscopic Fingerprints

-

HRMS (ESI+) : m/z calcd for C₁₅H₁₃NO₂ [M+H]⁺ 240.1024, found 240.1021

-

IR (ATR) : 3295 cm⁻¹ (≡C-H stretch), 2110 cm⁻¹ (C≡C), 1745 cm⁻¹ (ester C=O)

Industrial-Scale Adaptation Challenges

While laboratory methods achieve satisfactory yields, scale-up introduces unique considerations:

-

Exothermic Risk Management : The ethynylation step requires precise temperature control (<5°C temperature deviation) to prevent runaway reactions.

-

Catalyst Recycling : Immobilized Pd on mesoporous silica enables 7 reuse cycles without significant activity loss.

-

Byproduct Mitigation : Continuous extraction systems remove homocoupled diynes during workup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Formation of isoquinoline-7-carboxylic acid derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes and receptors involved in cellular processes.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate

- Structure : Imidazole core with phenyl substituents at the 2- and 5-positions and an ethyl acetate group at the 4-position .

- Properties: Exhibits moderate antimicrobial activity due to the imidazole ring’s ability to interact with microbial enzymes.

- Applications : Explored as a lead compound in antimicrobial drug development .

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with bromo and ethylsulfinyl substituents .

- Properties : Crystal structure stabilized by aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H···O hydrogen bonds. The sulfinyl group introduces polarity, affecting solubility and crystallinity.

- Applications : Used in materials science for designing stable crystalline frameworks .

Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Ethyl 2-(8-nitroquinolin-7-yl)acetate

- Structure: Quinoline derivative with a nitro group at the 8-position .

- Properties: The nitro group increases electrophilicity, making the compound reactive in reduction or substitution reactions. Potential applications include prodrug development or as a synthetic intermediate .

Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate

- Structure : Indolizine core with acetyl and benzoyl substituents .

- Properties : IR spectra show strong carbonyl absorption (1685 cm⁻¹), indicating stable ester and ketone groups. The benzoyl group enhances UV absorption, useful in photodynamic therapy research .

Data Tables

Table 1: Comparative Properties of this compound Analogs

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance stability and reactivity, while electron-donating groups (e.g., ethynyl) facilitate synthetic modifications .

- Solubility : Ethyl acetate moieties improve solubility in organic solvents, critical for drug formulation .

- Toxicity Considerations : Ethyl acetate itself shows embryotoxicity in zebrafish (EC₅₀: 0.2% concentration), but substituents in analogs may mitigate or exacerbate this effect .

Biological Activity

Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate (CAS Number: 19621-24-0) is a synthetic compound that belongs to the isoquinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

Molecular Formula : C12H11N O2

Molecular Weight : 201.23 g/mol

Chemical Structure : Chemical Structure

The compound features an ethynyl group attached to an isoquinoline moiety, which is known for its diverse pharmacological properties.

This compound's biological activity is attributed to its interaction with various molecular targets:

- Inhibition of Cyclin D1 : Similar compounds have been shown to inhibit cyclin D1, a protein that regulates cell cycle progression, thereby potentially blocking cancer cell proliferation .

- Induction of Cyclin-dependent Kinase Inhibitor-1 (p21) : This compound may induce p21, which is crucial for cell cycle regulation and apoptosis in cancer cells .

- Targeting Methionine S-Adenosyltransferase-2 (MAT2A) : Research indicates that phenylethynyl-substituted heterocycles can bind to MAT2A, leading to altered methylation processes in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including colorectal cancer cells (LS174T), with a notable selectivity compared to normal cells .

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| LS174T (Colorectal Cancer) | 5.0 | 10 |

| BEAS-2B (Normal Lung Epithelial) | 50.0 | - |

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects involves:

- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Study on Colorectal Cancer Cells : A recent study evaluated the effects of this compound on LS174T cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .

- Selectivity Analysis : Comparative analyses revealed that this compound exhibited a higher selectivity for cancerous cells over normal cells, suggesting its potential as a targeted therapeutic agent .

Q & A

Q. What are the critical steps for synthesizing Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate with high purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to avoid side reactions. For example, trifluoromethyl-substituted analogs demand anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive groups . Post-synthesis purification via column chromatography or recrystallization is essential, with purity validated by HPLC or GC-MS . Storage at -20°C in airtight containers minimizes degradation .

Q. Which spectroscopic and computational tools are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ethynyl protons at δ ~2.5–3.5 ppm) and confirms substitution patterns on the isoquinoline ring .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- SMILES/InChI : Computational tools like PubChem or ChemDraw validate structural representation, aiding in database comparisons .

Q. How can researchers ensure accurate crystallographic data interpretation?

- Methodological Answer : Use SHELX software (SHELXL for refinement) to resolve electron density maps and assign anisotropic displacement parameters. Validate hydrogen bonding and packing interactions via PLATON or Mercury . For twinned crystals, twin-law refinement in SHELXL improves data accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

- Methodological Answer : For disordered regions, split-atom models with occupancy refinement in SHELXL are recommended. Twinning requires integration of twin laws (e.g., HKLF5 format) and careful monitoring of R-factor convergence. Comparative analysis with analogous structures (e.g., chloroquinoline derivatives) helps identify systematic errors .

Q. What reaction optimization strategies improve yields in multi-step syntheses of ethynyl-substituted isoquinolines?

- Methodological Answer :

- Catalysis : Palladium-catalyzed Sonogashira coupling for ethynyl introduction, with cesium carbonate as a base to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. How does the substitution pattern on the isoquinoline core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., trifluoromethyl, chloro, or methoxy substituents) via in vitro assays. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring logP optimization . Molecular docking with target proteins (e.g., kinases) identifies key interactions, guiding rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional or solvent model in Gaussian). Cross-validate with alternative techniques: if NMR shifts deviate, check for tautomerism or pH-dependent protonation states. For crystallography vs. NMR conflicts, assess whether the solid-state structure differs from solution conformation .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.